Aryl-Alcohol Oxidase (AAO) Catalytic Turnover Rate (kcat): ~72-Fold Advantage Over Vanillyl Alcohol
In the definitive kinetic characterization of aryl-alcohol oxidase (AAO) from Pleurotus eryngii by Ferreira et al. (2005), isovanillyl alcohol exhibited a kcat of 42.6 s⁻¹ at 2 mM substrate concentration (pH 6.0, 24 °C), whereas vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) under identical conditions reached only 0.59 s⁻¹ [1]. This represents an approximately 72-fold higher turnover number for the isovanillyl isomer. The authors explicitly state that the rates of AAO oxidation of the phenolic vanillyl and isovanillyl alcohols were 'very different,' with isovanillyl alcohol being 'a good AAO substrate, with a kcat value similar to that of veratryl alcohol,' while AAO activity on vanillyl alcohol was 'very low' and full kinetic parameters could not even be determined [1].
| Evidence Dimension | Enzymatic turnover rate (apparent kcat at 2 mM substrate) |
|---|---|
| Target Compound Data | 42.6 s⁻¹ (isovanillyl alcohol, 2 mM, pH 6.0, 24 °C, Pleurotus eryngii AAO) |
| Comparator Or Baseline | 0.59 s⁻¹ (vanillyl alcohol, 2 mM, pH 6.0, 24 °C, Pleurotus eryngii AAO) |
| Quantified Difference | ~72-fold higher kcat for isovanillyl alcohol; vanillyl alcohol kinetic parameters were too low to reliably determine Km and kcat/Km |
| Conditions | Recombinant AAO from P. eryngii; 100 mM sodium phosphate buffer, pH 6.0; 24 °C; substrate concentration 2 mM; assayed spectrophotometrically by aldehyde formation |
Why This Matters
For biocatalytic process development—including enzymatic production of isovanillin, vanillin-alternative fragrance aldehydes, or H₂O₂-generating coupled oxidase systems—isovanillyl alcohol provides a kinetically competent substrate, whereas vanillyl alcohol is effectively inert toward the same enzyme, making isomer selection a binary pass/fail decision for AAO-based biotransformations.
- [1] Ferreira P, Medina M, Guillén F, Martínez MJ, Van Berkel WJH, Martínez ÁT. Spectral and catalytic properties of aryl-alcohol oxidase, a fungal flavoenzyme acting on polyunsaturated alcohols. Biochem J. 2005;389(3):731-738. doi:10.1042/BJ20041911. Data from Table 1 and Results text (p. 735): isovanillyl alcohol kcat = 42.6 s⁻¹; vanillyl alcohol activity at 2 mM and pH 6 = 0.59 s⁻¹. View Source
